molecular formula C11H11BrO B1276088 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol CAS No. 76347-62-1

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol

Cat. No.: B1276088
CAS No.: 76347-62-1
M. Wt: 239.11 g/mol
InChI Key: PYMSTKBGLPACHI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Cyclization and Synthesis

One area of research involving 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is in the field of electrophilic cyclization. Studies have explored its use in preparing various compounds, such as 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)Furan, through processes like electrophilic cyclization with N-Iodosuccinimide (Sniady, Morreale, & Dembinski, 2007). This highlights its potential utility in the synthesis of complex organic molecules.

Catalytic Reactions and Enyne Synthesis

Research also focuses on catalytic reactions using this compound. For instance, studies involving the tetraphosphine–palladium-catalyzed reaction of vinyl bromides with terminal alkynes have been conducted, demonstrating the compound's role in synthesizing 1,3-enynes (Feuerstein, Chahen, Doucet, & Santelli, 2006). This is significant for the development of new materials and chemical intermediates.

Intramolecular Arylation and Photochromic Applications

Intramolecular, Pd-mediated α-arylation has been another area of exploration, utilizing derivatives of this compound to produce compounds like 4-aryl-2-naphthols. These compounds have been transformed into photochromic naphthopyrans, suggesting potential applications in photoresponsive materials (Aiken, Armitage, Gabbutt, & Heron, 2015).

Synthesis of Ethynylbenzenes and Optical Studies

Additionally, the compound has been used in the preparation of di- and tri-ethynylbenzenes, showcasing its versatility in synthesizing various ethynylbenzene derivatives (Macbride & Wade, 1996). Moreover, studies on the synthesis and NLO (nonlinear optical) properties of derivatives like 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol indicate its potential in quantum mechanical calculations and optical applications (Praveenkumar, Subala, Anand, & Raman, 2021).

Biomedical Applications and Multicomponent Transformations

Research also encompasses biomedical applications. For instance, compounds derived from this compound have been investigated for their potential in regulating inflammatory diseases, as evidenced by studies on compounds like 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one (Ryzhkova, Ryzhkov, & Elinson, 2020).

Properties

IUPAC Name

4-(4-bromophenyl)-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMSTKBGLPACHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405605
Record name 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76347-62-1
Record name 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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